N-[(4-Chlorophenyl)methyl]-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide
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Overview
Description
- Its structure consists of a benzene ring with a chlorine-substituted phenyl group attached to an acetamide functional group.
- This compound is used in various scientific and industrial applications due to its unique properties.
N-(4-chlorophenyl)benzamide: is a chemical compound with the molecular formula C₁₃H₁₀ClNO and a molecular weight of approximately 231.68 g/mol .
Preparation Methods
Synthetic Routes: There are several synthetic routes to prepare N-(4-chlorophenyl)benzamide.
Reaction Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures.
Industrial Production: While specific industrial production methods may vary, the synthesis usually involves large-scale reactions using optimized conditions to achieve high yields.
Chemical Reactions Analysis
Reactivity: N-(4-chlorophenyl)benzamide can undergo various chemical reactions
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: N-(4-chlorophenyl)benzamide serves as a building block for the synthesis of other compounds.
Biology: It may be used in studies related to drug design, enzyme inhibition, or receptor binding.
Medicine: Research on its pharmacological properties could reveal potential therapeutic applications.
Industry: It might find use in the production of specialty chemicals or pharmaceutical intermediates.
Mechanism of Action
- The exact mechanism of action for N-(4-chlorophenyl)benzamide depends on its specific application.
- If used as a drug, it could interact with cellular targets (e.g., enzymes, receptors) and modulate biological processes.
Comparison with Similar Compounds
Uniqueness: N-(4-chlorophenyl)benzamide’s uniqueness lies in its specific combination of functional groups (chlorine-substituted phenyl and acetamide).
Similar Compounds: While I don’t have a specific list of similar compounds, you can explore related benzamide derivatives or compounds with similar structural features.
Remember that N-(4-chlorophenyl)benzamide’s properties and applications continue to be a subject of scientific investigation, and further research may uncover additional uses and insights
Properties
Molecular Formula |
C21H18ClN3O5S |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C21H18ClN3O5S/c22-17-12-10-16(11-13-17)14-23-21(26)15-24(18-6-2-1-3-7-18)31(29,30)20-9-5-4-8-19(20)25(27)28/h1-13H,14-15H2,(H,23,26) |
InChI Key |
JQDKJRQQHYHITK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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